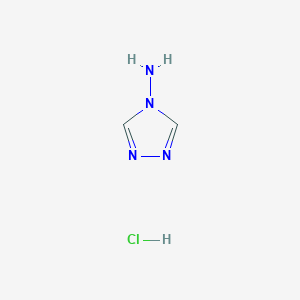

4H-1,2,4-triazol-4-amine hydrochloride

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Chemical Research

1,2,4-triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This structural motif is a key component in a wide array of biologically active molecules, leading to its extensive use in medicinal chemistry and agrochemicals. The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring imparts a range of chemical properties, including aromaticity, thermal stability, and the ability to participate in various chemical reactions.

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. ijcrt.org This versatility has led to the incorporation of the 1,2,4-triazole moiety into a multitude of pharmaceutical agents with diverse therapeutic applications, including antifungal, antiviral, and anticancer properties. ijcrt.org The synthesis of both simple and fused 1,2,4-triazole systems has been an area of intense research, driven by the quest for novel compounds with enhanced biological activities. ijsr.net

Significance of the 4-Amino Substitution in 1,2,4-Triazole Systems

The introduction of a 4-amino group to the 1,2,4-triazole ring significantly influences the molecule's chemical reactivity and biological profile. The amino group, being an electron-donating substituent, can modulate the electronic properties of the triazole ring. This substitution provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

From a biological standpoint, the 4-amino-1,2,4-triazole (B31798) scaffold is a key pharmacophore in a variety of bioactive compounds. Research has shown that derivatives of 4-amino-1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties. mdpi.comresearchgate.net The presence of the amino group allows for the formation of Schiff bases and other derivatives, which have been explored for their potential therapeutic applications. researchgate.net

Historical Context of 4H-1,2,4-Triazol-4-amine Hydrochloride Research

The synthesis of 1,2,4-triazole derivatives dates back over a century, with the first description of the triazole ring system by Bladin in 1885. ijsr.net Early research into 4-amino-1,2,4-triazole was driven by the need for versatile chemical intermediates. A notable early synthesis of 4-amino-1,2,4-(4H)triazole was described in Organic Syntheses in 1944, which involved the reaction of ethyl formate (B1220265) with hydrazine (B178648) hydrate (B1144303) at elevated temperatures. google.comepo.org

The hydrochloride salt of 4H-1,2,4-triazol-4-amine has historically been utilized as a convenient form for handling and purification of the parent amine. The formation of the hydrochloride salt enhances the compound's stability and water solubility, facilitating its use in various reactions. While early literature may not extensively detail the specific research on the hydrochloride salt itself, its use is implied in many synthetic procedures where the amine is generated in situ or purified via its salt. For instance, the crystallization of 4-amino-4H-1,2,4-triazole from ethanol (B145695) and ether can be facilitated by the formation of its hydrochloride salt, which has a distinct melting point. chemicalbook.com

Scope and Research Trajectories of this compound

The research landscape for this compound is intrinsically linked to the broader applications of its parent amine as a synthetic building block. Current and future research trajectories are focused on leveraging the reactivity of this compound to access novel and complex molecular architectures.

One major research avenue is its continued use in the synthesis of new biologically active molecules. The amine functionality of 4H-1,2,4-triazol-4-amine serves as a nucleophile in reactions to form a wide range of derivatives, including Schiff bases, amides, and fused heterocyclic systems. nih.gov These derivatives are then screened for various pharmacological activities. nih.gov

Another significant area of research involves the use of this compound in the development of new materials. The triazole ring is known for its coordination properties, and its derivatives can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks with potential applications in catalysis and materials science.

Furthermore, there is ongoing interest in developing more efficient and environmentally friendly synthetic methods for the production of 4-amino-1,2,4-triazole and its salts. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce waste. google.com

Interactive Data Tables

Below are interactive tables summarizing key data related to 4H-1,2,4-triazol-4-amine and its derivatives, based on the findings discussed in this article.

| Property | 4-Amino-4H-1,2,4-triazole | 4-Amino-4H-1,2,4-triazole Hydrochloride |

|---|---|---|

| CAS Number | 584-13-4 | Not explicitly found, but used in synthesis |

| Molecular Formula | C₂H₄N₄ | C₂H₅ClN₄ |

| Melting Point | 87-89 °C google.com | 151-152 °C chemicalbook.com |

| Appearance | White crystalline solid guidechem.com | Crystalline solid |

| Solubility | Soluble in water guidechem.com | Presumably more soluble in water |

| Spectroscopic Technique | Key Features and Observations |

|---|---|

| Infrared (IR) Spectroscopy | Characteristic sharp absorption bands for the primary amino group (NH₂) are observed in the regions of 3420-3350 cm⁻¹ and 3310-3250 cm⁻¹. The C=N stretching vibration typically appears in the range of 1540-1620 cm⁻¹. ijcrt.org |

| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | The protons of the amino group (NH₂) typically appear as a singlet. The chemical shifts of the triazole ring protons are also characteristic. For example, in some derivatives, a singlet in the δ = 8.75-8.20 ppm region is attributed to the triazole proton. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,4-triazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.ClH/c3-6-1-4-5-2-6;/h1-2H,3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMKWRYLGIMNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378968 | |

| Record name | 4H-1,2,4-triazol-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10495-63-3, 25545-88-4 | |

| Record name | NSC164934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1,2,4-triazol-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-1,2,4-TRIAZOLE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4h 1,2,4 Triazol 4 Amine Hydrochloride and Its Derivatives

Direct Synthesis of 4H-1,2,4-Triazol-4-amine

The direct synthesis of 4H-1,2,4-triazol-4-amine is a critical step, and various methods have been established to achieve this, ranging from traditional high-temperature reactions to more contemporary green chemistry protocols.

Conventional Synthetic Pathways (e.g., from ethyl formate (B1220265) and hydrazine (B178648) hydrate (B1144303), formylhydrazine)

Historically, the synthesis of 4-amino-4H-1,2,4-triazole has been achieved through several conventional routes. One of the most established methods involves the reaction of ethyl formate with hydrazine hydrate. orgsyn.orgepo.org This process begins with the cautious addition of 85% hydrazine hydrate to a solution of ethyl formate in ethanol (B145695). orgsyn.org The mixture is then refluxed for an extended period, typically around 18 hours, to form crude formhydrazide. orgsyn.org Following the removal of ethanol and water under reduced pressure, the resulting syrup is heated at high temperatures (150°C to 200°C) for several hours to induce cyclization. orgsyn.org The final product is then isolated and purified by crystallization, often using an ethanol-ether solvent system. orgsyn.org Yields for this method are reported to be in the range of 65-71%. orgsyn.org

Another prominent conventional pathway is the heating of formylhydrazine (B46547) at temperatures between 150°C and 210°C. orgsyn.org Similarly, heating N,N'-diformylhydrazine at 160°C also yields the desired triazole. orgsyn.org These methods, while effective, are often characterized by the need for high temperatures, long reaction times, and the use of volatile or flammable reagents like ethyl formate. epo.org

Modern and Green Chemistry Approaches (e.g., microwave-assisted synthesis, metal-free conditions)

In recent years, significant efforts have been directed towards developing more sustainable and efficient synthetic methods for 1,2,4-triazole (B32235) derivatives, aligning with the principles of green chemistry. pnrjournal.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. pnrjournal.comrsc.orgresearchgate.net This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. rsc.orgscielo.org.za For instance, N4-amino 1,2,4-triazoles can be obtained in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation (800W, 250°C) for just 4-12 minutes, completely eliminating the need for an organic solvent. scispace.com Another approach involves the microwave-induced cyclodehydration of hydrazides and secondary amides, facilitated by triflic anhydride activation, to produce 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org

Metal-Free and Catalytic Approaches: To improve the environmental footprint of the synthesis, metal-free conditions and the use of recyclable catalysts have been explored. isres.orgresearchgate.net An improved process for synthesizing 4-amino-1,2,4-triazole (B31798) utilizes an acidic ion exchange resin, such as Amberlyst 15, as a recyclable catalyst. epo.orggoogle.com In this method, hydrazine hydrate is mixed with ethyl formate and ethanol in the presence of the resin. google.com The reaction proceeds at milder temperatures (75°C followed by 130-133°C) compared to the uncatalyzed conventional method. google.com This approach not only avoids the use of soluble acids but also simplifies product purification, as the catalyst can be easily removed by filtration. epo.orggoogle.com Other metal-free strategies include iodine-mediated oxidative C-N bond formations in water, providing an environmentally friendly route to 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. In the synthesis of 4-amino-1,2,4-triazole, several factors have been systematically studied.

The use of an acidic ion exchange resin (Amberlyst 15) in the reaction between formic acid and hydrazine hydrate has been shown to produce 4-amino-1,2,4-(4H)triazole in high yield (up to 91%) and purity (99.4%). epo.org The process involves heating the reactants and distilling off the water formed to drive the reaction to completion. epo.org The reaction time is typically around 6 hours at 150°C. epo.org

Another optimization strategy involves controlling the stoichiometry of the reactants. It has been demonstrated that reacting hydrazine with a deficiency of carboxylic acid (like formic acid) can lead to a product with higher purity before recrystallization. google.com For example, using a 2.5% deficiency of formic acid, followed by heating to 170°C to remove water and subsequent recrystallization from isopropanol, yields 4-amino-1,2,4-triazole with a purity of at least 99.9%. google.com

Table 1: Comparison of Synthetic Methodologies for 4H-1,2,4-Triazol-4-amine

| Method | Reactants | Conditions | Yield | Purity | Reference |

| Conventional | Ethyl formate, 85% Hydrazine hydrate | Reflux 18h, then heat 150-200°C for 3h | 65-71% | - | orgsyn.org |

| Catalytic (Green) | 91% Formic acid, 100% Hydrazine hydrate, Amberlyst 15 resin | Heat to 150°C, 6h | 91% (overall) | 99.4% | epo.org |

| Optimized Stoichiometry | Formic acid (2.5% deficiency), Hydrazine hydrate | Heat to 170°C, 2h under vacuum | - | >99.9% (after recrystallization) | google.com |

| Microwave-Assisted | Aryl hydrazides, Hydrazine hydrate | 800W, 250°C, 4-12 min | Excellent | - | scispace.com |

Formation of 4H-1,2,4-Triazol-4-amine Hydrochloride

The hydrochloride salt is often prepared to improve the handling and stability of the parent amine. This is typically achieved through a straightforward acid-base reaction followed by purification.

Acid-Base Reactions for Salt Formation

The formation of this compound is a classic acid-base neutralization reaction. The free amine, being basic due to the lone pair of electrons on the nitrogen atoms, readily reacts with a strong acid like hydrochloric acid. In a typical procedure, the residual 4-amino-1,2,4-triazole present in the filtrate after the primary synthesis and initial product isolation is utilized. orgsyn.org The filtrate is concentrated, and concentrated hydrochloric acid is added. orgsyn.org The mixture is then heated to ensure complete reaction and formation of the salt. orgsyn.org

Purification and Isolation of the Hydrochloride Salt

After the reaction with hydrochloric acid, the resulting solution is cooled, which induces the crystallization of the syrupy solution into 4-amino-1,2,4-triazole hydrochloride. orgsyn.org To facilitate the isolation of a solid product, the crystalline mass is often triturated with a solvent in which the salt has low solubility, such as ethanol. orgsyn.org The solid hydrochloride salt is then collected by filtration, washed with a small amount of ethanol to remove any remaining impurities, and dried. orgsyn.org This initial process yields the salt with a melting point of 147–148°C in yields of 8-15% (based on the residual amine). orgsyn.org For a higher purity product, recrystallization can be performed. Dissolving the crude salt in warm 95% ethanol and allowing it to cool again can raise the melting point of the purified 4-amino-1,2,4-triazole hydrochloride to 151–152°C. orgsyn.org

Derivatization Strategies of 4H-1,2,4-Triazol-4-amine

The reactivity of 4H-1,2,4-triazol-4-amine allows for a multitude of derivatization strategies, primarily targeting the exocyclic amino group and the nitrogen atoms of the triazole ring. These strategies are fundamental in constructing more complex molecules and exploring the structure-activity relationships of the resulting compounds.

The primary amino group at the 4-position of the triazole ring readily undergoes condensation reactions with aldehydes and ketones. This reaction is a cornerstone for synthesizing a wide range of derivatives, with the outcome—either a stable imine (Schiff base) or a hemiaminal intermediate—being highly dependent on the reaction conditions and the electronic nature of the carbonyl compound.

The reaction of 4-amino-1,2,4-triazole with various aldehydes and ketones under acidic catalysis leads to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.com These compounds are characterized by the presence of a C=N double bond, where the nitrogen is that of the 4-amino group. The synthesis is typically carried out by refluxing the aminotriazole and the carbonyl compound in a suitable solvent, such as ethanol, with a catalytic amount of a weak acid like glacial acetic acid. chemmethod.comnih.gov This acid catalyst is crucial for protonating the hydroxyl group of the intermediate hemiaminal, facilitating the elimination of a water molecule to form the stable imine. masterorganicchemistry.com

A facile and efficient method for the synthesis of Schiff bases derived from 4-amino-1,2,4-triazoles involves the use of ultrasound irradiation, which can significantly reduce reaction times to a few minutes while affording excellent yields. nih.gov This condensation has been successfully applied to a wide range of aromatic aldehydes. nih.govmdpi.com The formation of the azomethine group (–N=CH–) is a key feature of these reactions and is central to the chemical and biological importance of the resulting Schiff bases. nih.gov

Table 1: Examples of Schiff Bases Synthesized from 4-Amino-1,2,4-triazole Derivatives

| Carbonyl Compound | 4-Amino-1,2,4-triazole Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Aminoacetophenone | 4-Amino-1,2,4-triazole | Ethanol, glacial acetic acid (cat.) | Schiff Base [II] | - | chemmethod.com |

| Various Aromatic Aldehydes | 4-Amino-1,2,4-triazoles | Ultrasound, 3-5 minutes | Corresponding Schiff Bases | Excellent | nih.gov |

| Substituted Benzaldehydes | 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | Corresponding Schiff Bases | 53-95 | mdpi.com |

Data is illustrative and compiled from referenced literature.

Under specific conditions, the reaction between 4-amino-1,2,4-triazole and certain carbonyl compounds can be halted at the hemiaminal stage. mdpi.com Hemiaminals are tetrahedral intermediates formed by the nucleophilic addition of the amine to the carbonyl group and are typically unstable. mdpi.com However, stable hemiaminals can be synthesized and isolated from the reaction of 4-amino-1,2,4-triazole with aldehydes that possess strong electron-withdrawing groups, such as nitro- or cyano-substituted benzaldehydes. mdpi.comnih.gov

The stability of these hemiaminals is attributed to the electronic properties of both the electron-rich 1,2,4-triazole ring and the electron-withdrawing substituents on the phenyl ring of the aldehyde. mdpi.com The synthesis of these stable intermediates is typically carried out in a neutral, aprotic solvent like acetonitrile at room temperature or with gentle heating. mdpi.comnih.gov The absence of an acid catalyst prevents the subsequent dehydration step that would lead to the formation of a Schiff base. mdpi.com This allows for the isolation and characterization of the hemiaminal, which contains a stereogenic carbon atom bonded to a hydroxyl group and the amino-triazole moiety. mdpi.com

Table 2: Conditions Favoring Stable Hemiaminal Formation

| Reactants | Reaction Conditions | Key Factor for Stabilization | Reference |

| 4-Amino-1,2,4-triazole and cyano-substituted benzaldehydes | Neutral solvent (acetonitrile), room temperature (or up to 50°C) | Electron-withdrawing cyano group on the benzaldehyde ring and the electron-rich triazole moiety. | mdpi.com |

| 4-Amino-1,2,4-triazole and nitro-substituted benzaldehydes | Neutral conditions in an aprotic solvent | Electron-withdrawing nitro group on the benzaldehyde ring. | nih.gov |

| 4-Amino-3,5-dimethyl-1,2,4-triazole and benzaldehydes with electron-withdrawing groups | Neutral conditions | Electron-withdrawing groups on the aromatic aldehyde. | nih.gov |

Data is illustrative and compiled from referenced literature.

The 4-amino group of 4H-1,2,4-triazole can undergo acylation to form N-acyl derivatives. This reaction typically involves the treatment of the aminotriazole with an acylating agent such as an acyl chloride or an anhydride. For instance, N-acyl derivatives can be prepared through the addition reaction of acetyl chloride to a Schiff base derived from 4-amino-1,2,4-triazole in a dry solvent like benzene. chemmethod.com The acylation can also be performed on the triazole ring itself, and the regioselectivity can be influenced by the reaction conditions and the specific triazole derivative. acs.org While the N4 nitrogen of the 1H- chemmethod.commdpi.comresearchgate.nettriazole ring is generally resistant to acylation, the exocyclic amino group is a primary site for this transformation. acs.org The use of deprotonated 1,2,4-triazole has been shown to be an effective acyl transfer catalyst, highlighting the reactivity of the triazole system in acylation reactions. organic-chemistry.org

Alkylation of 4-amino-1,2,4-triazole and its derivatives can occur at the nucleophilic nitrogen atoms of the triazole ring. The reaction of 4-amino-1,2,4-triazoles with alkylating agents can lead to the formation of N1-substituted products. mdpi.com For example, the alkylation of 4-nitroamino-1,2,4-triazole with alkyl halides or oxiranes proceeds exclusively at the endocyclic nitrogen atom. researchgate.net The regioselectivity of alkylation in 1,2,4-triazoles can be complex, potentially yielding a mixture of isomers. However, the 4-amino group can be used as a protecting group to direct the alkylation to other positions, followed by its removal. researchgate.net The alkylation of 1,2,4-triazole-3-thiones has been studied, revealing that N(1) and N(2) are the primary sites of attack by electrophiles, with N(2) alkylated isomers often being preferentially formed. nih.gov

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the derivatization of the 4H-1,2,4-triazole scaffold. nih.govnih.gov This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents onto the triazole ring system. The methodology typically involves the coupling of a halogenated triazole precursor, such as a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system, which can include a mixture of toluene, water, and ethanol. nih.govmdpi.com This approach has been successfully used to synthesize a variety of new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.govnih.gov The reaction conditions can be optimized, and the use of microwave irradiation has been shown to accelerate the coupling process. researchgate.net

Table 3: General Conditions for Suzuki Cross-Coupling of 4H-1,2,4-Triazole Derivatives

| Triazole Substrate | Coupling Partner | Catalyst | Base | Solvent System | Reference |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | mdpi.com |

| Aryl dibromide 4H-1,2,4-triazole precursors | Arylboronic acids | Pd(PPh₃)₄ | - | Choline-OH/toluene | researchgate.net |

| - | Aryl halides, boronic acids | 4-Amino-1,2,4-triazoles·palladium(II) complexes | - | H₂O/EtOH | researchgate.net |

Data is illustrative and compiled from referenced literature.

One-Pot Multicomponent Reactions for Triazole Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, including the 1,2,4-triazole core. These reactions, where multiple reactants are combined in a single vessel to form a product that incorporates portions of all reactants, offer significant advantages in terms of reduced reaction times, simplified purification processes, and decreased solvent waste.

A notable example is the three-component, one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov This method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov The use of standard peptide coupling reagents under mild conditions makes this a versatile and cost-effective strategy. nih.gov Research has demonstrated that this approach can be successfully implemented in parallel synthesis, allowing for the rapid generation of large libraries of 1,2,4-triazole derivatives. nih.gov While the success rate can be influenced by the steric and electronic properties of the starting materials, this methodology holds significant promise for the exploration of vast chemical spaces. nih.gov

Another innovative multicomponent approach involves a metal-free, base-promoted reaction linking 1,3-diones and 1,2,4-triazoles. This strategy has been successfully applied to a variety of substrates, highlighting its broad applicability. The reaction proceeds under mild conditions and avoids the use of metal catalysts and additives, aligning with the principles of green chemistry.

Synthesis of Polymeric 4-Azo-3,5-Substituted-1,2,4-Triazole Derivatives

The synthesis of polymeric materials incorporating the 1,2,4-triazole moiety has garnered interest due to the potential for novel applications. A specific area of focus has been the development of polymers of 4-azo-3,5-substituted-1,2,4-triazole.

The synthetic route to these polymers typically begins with the formation of 1,2,4-triazole ring derivatives from thiocarbohydrazide and substituted benzoic acids. ajchem-a.comajchem-a.com These triazole derivatives are then coupled with various aromatic amines to yield 4-azo derivatives. ajchem-a.comajchem-a.com The final polymerization step is achieved by treating these azo-functionalized triazoles with polyacryloyl chloride in the presence of pyridine and dry acetonitrile. ajchem-a.comajchem-a.com The resulting polymers have been characterized using spectroscopic methods such as FT-IR and 1H-NMR. ajchem-a.comajchem-a.com

Incorporation of Specific Chemical Fragments (e.g., Mercapto, Amino Acid Fragments)

To enhance the functional properties of 1,2,4-triazoles, researchers have explored the incorporation of various chemical fragments, such as mercapto and amino acid moieties. These modifications can significantly influence the biological activity and chemical reactivity of the resulting derivatives.

Mercapto Fragments:

The introduction of a mercapto (-SH) or thione (C=S) group onto the 1,2,4-triazole ring is a common strategy in the design of new heterocyclic compounds. semanticscholar.org These sulfur-containing derivatives serve as versatile intermediates for the synthesis of a wide range of fused heterocyclic systems, including thiazolotriazoles and triazolothiadiazoles. semanticscholar.orgresearchgate.net

Several synthetic methods are employed for the preparation of mercapto-1,2,4-triazoles. One common approach involves the cyclization of thiosemicarbazide derivatives. For instance, reacting 4-acylthiosemicarbazides with a base like potassium hydroxide, followed by acidification, yields the desired 3-substituted-4-amino-5-mercapto-1,2,4-triazole. Another method involves the fusion of thiocarbohydrazide with a carboxylic acid at elevated temperatures. researchgate.net

Amino Acid Fragments:

The conjugation of amino acid fragments to the 1,2,4-triazole scaffold is a promising strategy for developing new compounds with potential biological applications. nih.gov This approach leverages the structural diversity and chirality of natural amino acids. acs.org

A series of 1,2,4-triazole derivatives containing amino acid fragments have been designed and synthesized, with their structures confirmed by 1H-NMR, 13C-NMR, and HRMS techniques. nih.govresearchgate.netresearchgate.net A modular, three-step procedure has been developed for the synthesis of fused bicyclic ajchem-a.comorganic-chemistry.org-triazoles using amino acids as chiral starting materials. acs.org This convergent synthesis is tolerant of a wide range of functional groups and allows for the formation of 5-, 6-, and 7-membered fused rings. acs.org

Catalytic Approaches in 1,2,4-Triazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater selectivity. Both metal-based and non-traditional catalytic systems have been effectively applied to the synthesis of 1,2,4-triazoles.

Metal-Catalyzed Transformations

Transition metal catalysts, particularly copper, have proven to be highly effective in the synthesis of 1,2,4-triazole derivatives. acs.org Copper-catalyzed reactions often proceed under mild conditions and exhibit a broad substrate scope. isres.orgorganic-chemistry.org

One notable copper-catalyzed method involves the [3+2] cycloaddition of nitrile ylides with diazonium salts, providing a one-pot synthesis of fully substituted 1,2,4-triazoles. isres.org Another approach utilizes a copper-catalyzed system with oxygen as the oxidant for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines and trialkylamines. isres.org Furthermore, copper-catalyzed intermolecular [3+2] cycloaddition reactions have been developed to afford 1,2,4-triazoles in moderate to high yields. isres.org

The regioselective synthesis of 1,2,4-triazoles can also be controlled by the choice of metal catalyst. For instance, the reaction of isocyanides with aryl diazonium salts can yield either 1,5-disubstituted 1,2,4-triazoles with a Cu(II) catalyst or 1,3-disubstituted 1,2,4-triazoles with a Ag(I) catalyst. organic-chemistry.org Zinc chloride has also been employed as a catalyst in the reaction of acyl hydrazides to form 1,2,4-triazoles. isres.org

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the mass-to-charge ratio (m/z) of ionized molecules. For 4H-1,2,4-triazol-4-amine and its salt, this technique confirms the molecular weight and provides insights into its structural stability through fragmentation analysis.

The fragmentation of 1,2,4-triazole (B32235) derivatives in mass spectrometry typically involves the sequential loss of neutral molecules. researchgate.net In the case of the protonated parent compound, 4-amino-4H-1,2,4-triazole ([M+H]⁺), the fragmentation pattern can be analyzed to understand the intrinsic stability of the triazole ring and its substituents. While specific pathways for the hydrochloride salt are not extensively detailed, analysis of the free base provides foundational data. The fragmentation of related amino derivatives of 1,2,4-triazole often shows characteristic losses. wikisource.org

Under electrospray ionization (ESI) conditions, the protonated molecule with a precursor m/z of 85.0508 is the primary ion observed. nih.gov The subsequent fragmentation (MS²) of this ion leads to several product ions. The fragmentation process for many 1,2,4-triazole compounds involves the cleavage of the heterocyclic ring. nuph.edu.ua

A plausible fragmentation pathway for the protonated 4-amino-4H-1,2,4-triazole cation (C₂H₅N₄⁺) involves the initial loss of stable neutral molecules. Key observed fragments from the MS² spectrum of the precursor ion m/z 85.0508 are detailed in the table below. nih.gov

| Observed m/z | Relative Intensity | Plausible Fragment Formula | Neutral Loss |

|---|---|---|---|

| 85.050873 | 999 | [C₂H₄N₄+H]⁺ | - |

| 58.039974 | 166 | [C₂H₃N₂]⁺ | HCN₂ |

| 31.029075 | 151 | [CH₂N₂]⁺ | C₂H₂N₃ |

| 43.029075 | 84 | [CH₂N₂]⁺ | CH₃N₃ |

| 56.036900 | 69 | [C₂H₂N₂]⁺ | HN₃ |

Data sourced from PubChem, MSBNK-EPA-ENTACT_AGILENT001042. nih.gov

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.

For 4H-1,2,4-triazol-4-amine, the theoretical exact mass of the neutral molecule (C₂H₄N₄) is 84.043596145 Da. nih.gov HRMS analysis of the protonated molecule ([M+H]⁺) would yield an experimental m/z value extremely close to the theoretical value of 85.05087 (C₂H₅N₄⁺). This high degree of accuracy allows for the confident assignment of the molecular formula C₂H₄N₄, ruling out other potential isobaric compounds. The use of HRMS to confirm elemental composition is a standard and critical step in the characterization of novel heterocyclic compounds. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise spatial arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

The table below summarizes crystallographic data for a representative compound containing the 4-amino-1,2,4-triazole (B31798) framework, illustrating the typical data obtained from an SC-XRD experiment.

| Parameter | Value for 4-Amino-3,5-dimethyl-4H-1,2,4-triazole nih.gov |

|---|---|

| Chemical Formula | C₄H₈N₄ |

| Formula Weight | 112.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8423 (12) |

| b (Å) | 7.7540 (16) |

| c (Å) | 12.846 (3) |

| β (°) | 96.91 (3) |

| Volume (ų) | 577.7 (2) |

| Z | 4 |

X-ray diffraction studies confirm that the 1,2,4-triazole ring is essentially planar. nih.gov In derivatives, the substituents on the ring may be twisted relative to this plane. For example, in 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the phenyl ring forms a dihedral angle of 13.7 (2)° with the planar triazole ring. nih.gov The exocyclic amino group is also typically found to be nearly coplanar with the triazole ring, facilitating electronic delocalization. Bond lengths and angles within the triazole ring are consistent with aromatic character, showing values intermediate between single and double bonds. researchgate.net In the silver(I) complex containing 4-amino-4H-1,2,4-triazole, the ligand coordinates with the metal centers, demonstrating its potential as a bridging ligand in coordination polymers. mdpi.com

The table below details the hydrogen bond geometry in a representative crystal structure.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N4—H4D⋯N1ⁱ | 0.91 (2) | 2.25 (2) | 3.153 (2) | 171 (2) |

| N4—H4C⋯N2ⁱⁱ | 0.91 (2) | 2.18 (2) | 3.076 (2) | 168 (2) |

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+2, -z+1.

Single-Crystal X-ray Diffraction

Investigation of Crystal Packing and Supramolecular Assemblies

While the specific single-crystal X-ray structure for 4H-1,2,4-triazol-4-amine hydrochloride (also known as 4-amino-4H-1,2,4-triazolium chloride) is not available in the reviewed literature, a detailed analysis of the closely related compound, 4-amino-1H-1,2,4-triazol-1-ium nitrate (B79036) (C₂H₅N₄⁺·NO₃⁻), provides significant insight into the expected crystal packing and supramolecular interactions. researchgate.net In this nitrate salt, the crystal structure is non-centrosymmetric and is characterized by alternating layers of the 4-amino-1H-1,2,4-triazolium cations and the nitrate anions. researchgate.net

The supramolecular assembly is governed by an extensive network of hydrogen bonds. The protonated amino group and ring hydrogen atoms of the triazolium cation act as hydrogen bond donors, while the oxygen atoms of the nitrate anion serve as acceptors. This results in the formation of both linear and bifurcated N—H···O hydrogen bonds that interconnect the cations and anions. researchgate.net Furthermore, weaker C—H···O and C—H···N interactions are present. The C—H···N bonds are particularly notable as they link the cations into parallel chains. researchgate.net These chains of cations and the layers of anions are, in turn, linked by the primary N—H···O hydrogen bonds, creating a robust three-dimensional architecture. researchgate.net

The study of other related structures, such as salts of 4-acylamino-4H-1,2,4-triazoles, confirms the propensity of the triazole ring nitrogen to protonate and form stable crystalline salts, such as hydrochlorides. cdnsciencepub.com The incorporation of the 4-amino-1,2,4-triazole moiety into more complex systems highlights its role as a versatile building block for constructing higher-dimensional supramolecular assemblies, with the amino group providing additional hydrogen-bonding sites. acs.org In a silver(I) complex of the neutral ligand, intermolecular contacts including O···H, Ag···N, H···H, Ag···O, and N···H were identified as the most abundant interactions, demonstrating the diverse bonding capabilities of the triazole core. mdpi.com

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N4—H4A···O1 | 0.89 | 2.10 | 2.978 (2) | 171 |

| N4—H4B···O2 | 0.89 | 2.13 | 2.980 (2) | 159 |

| C5—H5···N2 | 0.93 | 2.55 | 3.454 (2) | 164 |

Polymorphism Studies

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in materials science and pharmaceuticals. ijmtlm.org Different polymorphs of a substance can exhibit significant variations in physical and chemical properties, including solubility, stability, and melting point. ijmtlm.org

The derivatives of 1,2,4-triazole are known to exhibit polymorphism, which can substantially influence their biological activity and stability. ijmtlm.org The characterization of these different crystalline forms is typically performed using a combination of analytical techniques, including X-ray crystallography, differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD). ijmtlm.org However, a review of the available scientific literature indicates that specific studies on the polymorphism of this compound have not been reported. Therefore, while the potential for polymorphism exists, no distinct polymorphic forms of this specific salt have been isolated or characterized to date.

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a primary analytical technique for the identification of crystalline materials. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific phase. This technique is instrumental in distinguishing between different polymorphs of a compound, as each form will produce a distinct diffraction pattern. ijmtlm.org

In the context of 1,2,4-triazole derivatives, PXRD is a crucial tool for phase identification and for confirming the purity of a synthesized crystalline material. ijmtlm.org It is also used to monitor phase transitions that may occur under different conditions, such as changes in temperature or humidity. Despite the utility of this technique, a standard reference PXRD pattern for this compound could not be found in the surveyed literature. The acquisition and publication of such data would be essential for routine phase identification and quality control of this compound.

Electronic Spectroscopy: UV-Visible Absorption

The electronic absorption properties of this compound are determined by the electronic transitions within the 1,2,4-triazole ring and the exocyclic amino group. While specific UV-Visible absorption data for the simple hydrochloride salt is not detailed in the available literature, studies on various derivatives provide insight into the spectroscopic behavior of the 4-amino-4H-1,2,4-triazole chromophore.

The electronic spectra of substituted 4-amino-4H-1,2,4-triazole derivatives are characterized by absorption bands in the UV region, which can extend into the visible range depending on the nature of the substituents and the extent of conjugation. For instance, the formation of Schiff base derivatives by reacting 4-amino-4H-1,2,4-triazole with various aldehydes leads to a bathochromic (red) shift in the absorption maximum, with absorption bands appearing above 320 nm. researchgate.net This shift is indicative of an extended π-electron system. Highly conjugated systems incorporating the 4H-1,2,4-triazole core also exhibit strong absorption in the UV region. nih.gov The specific absorption maxima (λmax) for several derivatives are presented in Table 2, illustrating the influence of molecular structure on the electronic absorption properties.

| Compound Derivative | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Schiff base with 4-(dimethylamino)benzaldehyde | 420 | Not Specified | researchgate.net |

| Schiff base with 4-bromobenzaldehyde | 227, 259, 307 | Not Specified | researchgate.net |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | CH₂Cl₂ | nih.gov |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | CH₂Cl₂ | nih.gov |

Theoretical and Computational Chemistry of 4h 1,2,4 Triazol 4 Amine Hydrochloride

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations have been instrumental in understanding the properties of 4-AHT. The majority of the computational research on the neutral molecule has been performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, which has been shown to provide a good correlation with experimental data. dnu.dp.ua For the protonated form, theoretical studies on related triazolium cations offer valuable comparative data.

Below is a comparison of selected calculated bond lengths for neutral 4-AHT and experimentally determined bond lengths for the 4-amino-1H-1,2,4-triazol-1-ium cation.

| Bond | Calculated Bond Length (Å) for Neutral 4-AHT researchgate.net | Experimental Bond Length (Å) for 4-amino-1H-1,2,4-triazol-1-ium Cation researchgate.net |

|---|---|---|

| C1-N7 | 1.305 | - |

| C2-N6 | 1.305 | - |

| C1-N3 | 1.367 | - |

| C2-N3 | 1.373 | - |

| N-H (amino) | 1.015 | - |

| N2-N3 | - | 1.359(2) |

| N7-C1 | - | 1.314(2) |

| N6-C2 | - | 1.311(2) |

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For neutral 4-AHT, DFT calculations have determined the HOMO and LUMO energy levels. The HOMO is primarily localized on the amino group and the nitrogen atoms of the triazole ring, indicating these are the primary sites for electron donation. The LUMO is distributed over the triazole ring. dnu.dp.ua The energy gap for neutral 4-AHT has been calculated to be -5.91 eV. dnu.dp.ua A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov

Protonation to form the hydrochloride salt significantly alters the electronic structure. The positive charge on the cation leads to a general lowering of the molecular orbital energies. Theoretical studies on protonated 1,2,4-triazole (B32235) show that the HOMO-LUMO gap changes upon protonation, which affects the molecule's reactivity. acs.org The charge distribution also shifts, with the positive charge being delocalized across the triazolium ring and the exocyclic amino group.

| Parameter | Calculated Value for Neutral 4-AHT dnu.dp.ua |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.94 eV |

| HOMO-LUMO Energy Gap (ΔE) | -5.91 eV |

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific atomic motions.

For neutral 4-AHT, DFT calculations have been used to simulate its vibrational spectrum. dnu.dp.ua The calculated frequencies generally show good agreement with experimental FT-IR data after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. dnu.dp.uatandfonline.com Key vibrational modes include the N-H stretching of the amino group, C-H stretching of the triazole ring, and various ring stretching and bending modes.

Protonation is expected to cause significant shifts in the vibrational frequencies. The formation of the N+-H bond in the triazolium ring will introduce new vibrational modes. Studies on the vibrational spectra of protonated 1,2,4-triazole and other triazolium salts confirm that the protonation effect is clearly observable in the IR and Raman spectra. preprints.org For instance, new bands corresponding to the N+-H stretching and bending vibrations appear, and the frequencies of the ring modes are shifted due to the changes in bond strengths and electronic distribution.

The following table presents some of the calculated vibrational frequencies for neutral 4-AHT.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for Neutral 4-AHT dnu.dp.ua | Assignment |

|---|---|---|

| ν(N-H) | 3500-3400 | Amino group stretching |

| ν(C-H) | 3100-3000 | Triazole ring C-H stretching |

| δ(N-H) | 1600-1650 | Amino group bending |

| Ring vibrations | 1500-1000 | C=N, C-N, N-N stretching and bending |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For neutral 4-AHT, the MEP map shows that the most negative potential is located around the nitrogen atoms of the triazole ring, making them the most likely sites for protonation and electrophilic attack. dnu.dp.uaresearchgate.net The region around the hydrogen atoms of the amino group shows a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for studying charge transfer interactions, hyperconjugation, and the nature of chemical bonds.

In neutral 4-AHT, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of adjacent bonds. dnu.dp.ua This delocalization contributes to the stability of the triazole ring. The analysis also quantifies the charge distribution among the atoms, confirming the results from MEP mapping. dnu.dp.ua

Computational studies on derivatives of 4H-1,2,4-triazol-4-amine have included the calculation of dipole moments and polarizability. For example, the dipole moment of (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine was calculated to be 5.43 Debye using the B3LYP/6-311++G(2d,2p) method. While specific calculated values for the parent 4-AHT are not detailed in the provided search results, it is expected to have a significant dipole moment due to the presence of the polar amino group and the asymmetry of the molecule.

Upon protonation, the dipole moment of the resulting cation is expected to increase significantly due to the introduction of a formal positive charge. acs.org Polarizability is also influenced by the electronic structure. Theoretical studies on 1,2,4-triazoles have indicated that they are highly polarizable molecules. The formation of the hydrochloride salt would likely affect the polarizability of the cation due to the changes in its electronic structure.

Molecular Dynamics Simulations of 4H-1,2,4-Triazol-4-amine Hydrochloride

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations provide detailed insights into the conformational dynamics, intermolecular interactions, and the influence of the surrounding environment on the behavior of molecules like this compound.

Investigation of Molecular Behavior in Different Environments

The behavior of 4H-1,2,4-triazol-4-amine and its derivatives can be significantly influenced by the surrounding medium. MD simulations have been employed to understand these interactions in various environments, such as in a vacuum, in aqueous solutions, and in acidic media. nih.gov

In a vacuum, the molecule's behavior is governed by its intrinsic properties. However, in a solution, the interactions with solvent molecules become crucial. For instance, in an aqueous environment, the amine and triazole functional groups can form hydrogen bonds with water molecules. In an acidic medium, such as a hydrochloric acid solution, the triazole ring can become protonated, leading to changes in its electronic structure and interaction patterns. nih.gov

One study investigated the interaction of several 1,2,4-triazole derivatives in different media. nih.gov The simulations revealed that the presence of intermolecular hydrogen bonds significantly increases the interaction energies, particularly for tautomers with a thione group. nih.gov It was also observed that certain tautomers achieve a more stable conformation in a solution compared to the gaseous phase. nih.gov Furthermore, some derivatives exhibit a distinct spatial conformation and higher interaction energy in an acidic environment. nih.gov

Table 1: Interaction Energies of 1,2,4-Triazole Derivatives in Different Environments This table is based on data from a study on 1,2,4-triazole derivatives and is presented here to illustrate the types of insights gained from molecular dynamics simulations.

| Compound/Tautomer | Environment | Total Energy (kcal/mol) | Interaction Energy (kcal/mol) |

| 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole | Vacuum | - | - |

| Water | - | - | |

| Acid | - | High | |

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | Vacuum | - | - |

| Water | - | Increased due to H-bonding | |

| Acid | Stable Conformation | - |

Note: Specific energy values were not provided in the source material, but the qualitative trends are indicated.

Simulation of Surface Adsorption Phenomena

The adsorption of this compound and its derivatives onto metal surfaces is a phenomenon of significant interest, particularly in the field of corrosion inhibition. MD and Monte Carlo simulations are used to model these interactions at the atomic level. nih.govresearchgate.net

These simulations have shown that triazole derivatives can adsorb onto steel surfaces, forming a protective film that inhibits corrosion. researchgate.netnih.gov The orientation of the adsorbed molecules is a key factor in their effectiveness. It has been found that many triazole inhibitors tend to adsorb in a nearly parallel orientation to the metal surface, maximizing the contact area and protective effect. nih.gov

The strength of the adsorption can be quantified by the adsorption energy. For example, Monte Carlo simulations of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol on a low-carbon steel surface revealed a significantly negative adsorption energy of -287.12 kJ/mol, indicating a strong and spontaneous interaction. nih.govresearchgate.net This strong adsorption is attributed to the presence of heteroatoms (N, S) and the π-electrons of the triazole ring, which can interact with the d-orbitals of the metal. nih.gov The adsorption process for many triazole derivatives has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

Table 2: Adsorption Characteristics of Triazole Derivatives on Steel Surfaces This table presents data from studies on various 1,2,4-triazole derivatives to highlight the findings from surface adsorption simulations.

| Inhibitor Molecule | Metal Surface | Adsorption Energy (kJ/mol) | Adsorption Model | Key Findings |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low-Carbon Steel | -287.12 | Langmuir | Strong, spontaneous adsorption nih.govresearchgate.net |

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Carbon Steel | -36.7 | Langmuir | Spontaneous adsorption nih.gov |

| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Carbon Steel | -38.5 | Langmuir | Spontaneous adsorption nih.gov |

Studies on Tautomerism and Protonation Equilibria

Tautomerism and protonation are fundamental aspects of the chemistry of 1,2,4-triazoles. Theoretical and computational studies provide valuable insights into the relative stabilities of different tautomers and the preferred sites of protonation.

1,2,4-triazoles can exist in different tautomeric forms, with the most common being the 1H- and 4H-tautomers. ijsr.netnih.gov For the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally considered to be more stable than the 4H-tautomer. ijsr.netnih.gov However, the relative stability can be influenced by the presence of substituents on the triazole ring. ijsr.net For instance, in the case of 3-bromo-1,2,4-triazole, the 4H-tautomer is predicted to be the most stable. ijsr.net For 3-amino-1,2,4-triazole, theoretical studies suggest the stability order is 1H > 2H > 4H. ijsr.net

Protonation of the 1,2,4-triazole ring can occur at different nitrogen atoms. Density Functional Theory (DFT) calculations have been used to study the protonation of 1,2,4-triazole by hydrochloric acid. dnu.dp.ua These studies analyze various reactivity descriptors, such as electron affinity, HOMO-LUMO energy gap, and Fukui indices, to identify the most nucleophilic regions of the molecule, which are the likely sites of protonation. dnu.dp.ua The analysis of the infrared (IR) and Raman spectra of both the neutral and protonated forms of 1,2,4-triazole can help to determine the preferred site of protonation, with studies pointing towards the N4 nitrogen as a likely candidate. dnu.dp.ua

Computational Mechanistic Elucidation of Chemical Reactions

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving 1,2,4-triazole derivatives. These studies can provide a detailed understanding of the reaction pathways, transition states, and the factors that influence the reaction rate and product distribution.

For example, theoretical studies have been conducted on the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes. mdpi.com These studies have shown that the reaction proceeds in two steps: the initial formation of a hemiaminal, followed by the elimination of a water molecule to form a Schiff base. mdpi.com The calculations also revealed that the formation of the Schiff base requires an internal equilibrium between different conformations of the hemiaminal intermediate. mdpi.com

In the context of synthesis, computational methods can be used to understand the role of catalysts and reaction conditions. For instance, in the synthesis of aryl-(4-aryl-4H- nih.govresearchgate.netdnu.dp.uatriazol-3-yl)-amine from 1,3-diarylthiourea, the reaction is believed to proceed through the formation of a carbodiimide (B86325) intermediate. nih.gov Computational modeling could be used to investigate the energetics of this pathway and the influence of different thiophiles on the reaction efficiency.

Furthermore, computational studies can aid in understanding the reactivity of different functional groups on the triazole ring. For example, in the synthesis of various derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the amino and thiol groups are key sites for further chemical modifications, such as condensation reactions and cyclizations. researchgate.net Computational analysis could provide insights into the nucleophilicity of these groups and help predict their reactivity in different chemical transformations.

Reaction Mechanisms and Chemical Reactivity of 4h 1,2,4 Triazol 4 Amine Hydrochloride

Mechanistic Studies of 4H-1,2,4-Triazol-4-amine Formation

The synthesis of the 4H-1,2,4-triazole ring system is a cornerstone of heterocyclic chemistry, with various mechanistic pathways established depending on the starting materials.

The formation of the 4H-1,2,4-triazole core generally involves the construction of the five-membered ring through the condensation and cyclization of precursors containing the requisite nitrogen and carbon atoms. Several key pathways have been elucidated.

One prominent method involves the reaction of hydrazine (B178648) with a carboxylic acid, such as formic acid, to produce the parent 4-amino-1,2,4-triazole (B31798). google.comgoogle.com The mechanism proceeds through the initial formation of acylhydrazides and diacylhydrazines, followed by a dehydration-induced cyclization. The reaction is typically driven to completion by heating to remove the water formed during the condensation steps. google.com

Another versatile pathway starts from thioureas. A thiophile-promoted synthesis from 1,3-disubstituted thioureas proceeds through the formation of a carbodiimide (B86325) intermediate. This is followed by a sequential addition-dehydration reaction with acyl hydrazides to form the triazole ring. nih.gov The regioselectivity of the ring closure can be influenced by the electronic properties of the substituents on the thiourea nitrogens. nih.gov

Oxidative cyclization represents another efficient strategy. For instance, the reaction of amidrazones with aldehydes, catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) (CAN), can yield 3,4,5-trisubstituted 1,2,4-triazoles. frontiersin.orgnih.gov In this process, CAN functions as both a Lewis acid and an oxidant to facilitate the cyclization. frontiersin.orgnih.gov Furthermore, a metal-free approach involves the cyclization of N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides under acidic conditions, which is proposed to occur via a 1,3-hydride transfer mechanism leading to the elimination of HNO₂. organic-chemistry.org

A summary of common cyclization pathways is presented below.

| Starting Materials | Key Reagents/Conditions | General Mechanism | Ref. |

| Hydrazine + Carboxylic Acid | Heat, Acidic Ion Exchange Resin | Condensation, Dehydration-Cyclization | google.com |

| 1,3-Disubstituted Thioureas + Acyl Hydrazides | Thiophile (e.g., Mercury salts) | Carbodiimide formation, Addition-Dehydration | nih.gov |

| Amidrazones + Aldehydes | Ceric Ammonium Nitrate (CAN) | Oxidative Cyclization | frontiersin.orgnih.gov |

| N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides | Acidic conditions | Intramolecular Redox, 1,3-Hydride Transfer | organic-chemistry.org |

| Secondary Amides + Hydrazides | Triflic Anhydride, Microwave | Activation, Cyclodehydration | organic-chemistry.org |

The mechanisms of 1,2,4-triazole (B32235) formation are characterized by the transient formation of key intermediates that guide the reaction toward the final heterocyclic product.

In the synthesis from thioureas, an acylureidrazone is a critical intermediate formed from the reaction of a carbodiimide with an acyl hydrazide. nih.gov The subsequent cyclization of this acylureidrazone, which can theoretically proceed in two different directions, ultimately yields the 1,2,4-triazole ring. nih.gov The stability and reactivity of this intermediate are influenced by the electronic and steric effects of its substituents. nih.gov

In syntheses involving amidrazones, a diazizone intermediate is generated upon the addition of an aldehyde. frontiersin.orgnih.gov This intermediate then undergoes an oxidative cyclization to form the aromatic triazole ring. frontiersin.orgnih.gov Similarly, in other pathways, intermediates such as vinyldiazine and C-acyl imines have been proposed. frontiersin.org These transient species are typically highly reactive and undergo rapid intramolecular reactions to achieve the thermodynamically stable aromatic triazole system.

Mechanistic Aspects of Derivatization Reactions

The 4-amino group of 4H-1,2,4-triazol-4-amine provides a reactive handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

The primary amino group at the N-4 position readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is fundamental to the derivatization of 4-amino-1,2,4-triazoles. chemmethod.comresearchgate.net

The mechanism for Schiff base formation is a well-established two-step process:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the 4-amino group on the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral, zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine, also known as a hemiaminal. mdpi.comresearchgate.net This initial step is typically reversible.

Dehydration: The hemiaminal intermediate is then dehydrated to form the imine. This elimination of a water molecule is usually the rate-determining step and is often catalyzed by acid. mdpi.com Protonation of the hydroxyl group in the hemiaminal converts it into a good leaving group (H₂O), facilitating its departure and the subsequent formation of the carbon-nitrogen double bond (C=N) of the Schiff base. mdpi.comresearchgate.net

Studies on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that stable hemiaminal intermediates can be isolated, particularly when the aldehyde contains electron-withdrawing groups. mdpi.comresearchgate.net The equilibrium between the hemiaminal and the final Schiff base can be influenced by factors such as solvent polarity, with polar solvents favoring the formation of the Schiff base. mdpi.com

The nitrogen atoms of the 1,2,4-triazole ring and the exocyclic amino group are nucleophilic and can participate in alkylation and acylation reactions.

Alkylation: The alkylation of 1,2,4-triazoles with agents like alkyl halides typically proceeds via a nucleophilic substitution (S_N_2) mechanism. In the case of the parent 1,2,4-triazole, reaction with alkyl halides in the presence of a base can lead to a mixture of 1-substituted and 4-substituted isomers. researchgate.net For 4-amino-1,2,4-triazole derivatives, alkylation has been shown to occur readily at the N-1 position. mdpi.com The reaction involves the attack of the N-1 nitrogen atom on the electrophilic carbon of the alkylating agent, displacing a leaving group. The use of a base is often necessary to deprotonate the triazole ring, increasing its nucleophilicity.

Acylation: Acylation of the 4-amino group can be achieved using acylating agents such as acyl chlorides or anhydrides. The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 4-amino group attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and a proton is lost from the nitrogen atom to yield the corresponding N-acyl derivative (an amide).

Modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have been applied to triazole-containing molecules to form carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for elaborating the structure of 4H-1,2,4-triazol-4-amine derivatives.

The Suzuki cross-coupling reaction, for example, has been successfully used to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.gov In this pathway, a halogenated triazole derivative (e.g., a bromo-substituted triazole) is reacted with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is understood to involve three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the triazole derivative.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the active palladium(0) catalyst. nih.gov

This methodology demonstrates that the triazole ring is robust and compatible with the conditions of palladium-catalyzed cross-coupling, allowing for the introduction of various aryl and heteroaryl substituents onto a pre-formed triazole core. nih.gov Additionally, the 1,2,4-triazole moiety itself can act as a directing group in C-H functionalization reactions, enabling the direct arylation of C-H bonds adjacent to the ring under ruthenium or palladium catalysis. organic-chemistry.org

Reactivity of the 4-Amino Group in 4H-1,2,4-Triazol-4-amine

The exocyclic 4-amino group of 4H-1,2,4-triazol-4-amine is a key center of reactivity, participating in a variety of chemical transformations. Its nucleophilic character dictates much of its chemical behavior, allowing it to react with a range of electrophiles.

Nucleophilic Properties and Electrophilic Attack

The primary amine at the 4-position of the triazole ring exhibits significant nucleophilic properties. This is demonstrated in its reactions with various electrophilic partners, most notably carbonyl compounds. Primary and secondary amines are known to react with carbonyls via nucleophilic addition to form tetrahedral intermediates called hemiaminals. mdpi.com In the case of 4-amino-1,2,4-triazoles, this reaction serves as the first step in condensation reactions. mdpi.com For instance, 4-amino-4H-1,2,4-triazole reacts with various substituted aldehydes and ketones, often in the presence of a catalytic amount of acid like acetic acid, to form imines, also known as Schiff bases. researchgate.net The initial nucleophilic attack of the amino group on the carbonyl carbon is followed by dehydration to yield the final imine product. mdpi.com

The nucleophilicity of the 4-amino group is also harnessed in other synthetic transformations. In a basic medium (potassium tert-butoxide in dimethyl sulfoxide), 4-amino-1,2,4-triazole can act as an aminating agent in vicarious nucleophilic substitution (VNS) of hydrogen in nitroaromatic compounds, such as nitroquinolines. researchgate.net The anion of 4-amino-1,2,4-triazole, being an active nucleophile, attacks the electron-deficient aromatic ring. researchgate.net

Furthermore, the amino group can be temporarily protected to direct reactivity elsewhere on the molecule. For example, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, which allows for subsequent transformations, like the Mannich reaction, to occur at other positions. zsmu.edu.ua

Influence of Substituents on Amine Reactivity

The reactivity of the 4-amino group can be significantly modulated by the presence of substituents on either the triazole ring or the reacting electrophile. Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown that the formation of stable hemiaminals is dependent on the electronic nature of the substituents on the benzaldehyde. mdpi.com Stable hemiaminals were only formed from aromatic aldehydes that contained electron-withdrawing groups. mdpi.com

Reactivity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a robust heterocyclic system whose reactivity is governed by its aromatic character and the electronic properties of its constituent nitrogen and carbon atoms.

Aromaticity and Stability in Reaction Contexts

The 1,2,4-triazole ring is an aromatic heterocycle. chemicalbook.comresearchgate.net All atoms in the ring are sp2 hybridized, and there are 6π electrons delocalized across the five-membered ring, which confers its aromatic character. chemicalbook.com This aromaticity is the primary reason for the high stability of the triazole nucleus. researchgate.net Consequently, 1,2,4-triazoles are generally very stable compounds, capable of withstanding treatment with acids and alkalis. researchgate.net They are not easily hydrolyzed, even in strongly acidic media. researchgate.net This inherent stability makes the 1,2,4-triazole ring a reliable scaffold in the synthesis of more complex molecules. eurekaselect.comnih.gov

Sites of Electrophilic and Nucleophilic Attack on the Ring

Electrophilic Attack: The nitrogen atoms of the triazole ring are the primary sites for electrophilic attack due to their high electron density and the presence of lone pairs of electrons. chemicalbook.comyoutube.com Protonation, for example, readily occurs at a ring nitrogen. The parent 1H-1,2,4-triazole is protonated at the N4 position in concentrated HCl. chemicalbook.com Alkylation is another common electrophilic substitution that occurs at the ring nitrogens. The regioselectivity of alkylation can be influenced by reaction conditions; for instance, 1H-1,2,4-triazole is alkylated regioselectively at N1 when sodium ethoxide is used as a base. chemicalbook.com Theoretical discussions suggest that the N1 atom has the highest nucleophilicity among the ring nitrogens. youtube.com

Nucleophilic Attack: In contrast to the nitrogen atoms, the two carbon atoms in the 1H-1,2,4-triazole ring are π-deficient. chemicalbook.com This electron deficiency arises because they are bonded to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. chemicalbook.com The triazolium ions, formed upon protonation or alkylation of the ring, are also prone to attack by nucleophiles. chemicalbook.com

The table below summarizes the preferred sites of attack on the 1,2,4-triazole ring.

| Type of Attack | Attacking Species | Preferred Site(s) | Rationale |

| Electrophilic | Electrophiles (e.g., H+, Alkyl halides) | Ring Nitrogen Atoms (N1, N2, N4) | High electron density and availability of lone pair electrons. chemicalbook.comyoutube.com |

| Nucleophilic | Nucleophiles | Ring Carbon Atoms (C3, C5) | π-electron deficiency due to adjacent electronegative nitrogen atoms. chemicalbook.com |

Influence of Reaction Conditions on Mechanistic Pathways

The outcome of reactions involving 4H-1,2,4-triazol-4-amine hydrochloride and its derivatives is highly dependent on the specific reaction conditions employed. Factors such as solvent, temperature, concentration, and the nature of catalysts or reagents can steer a reaction toward a particular mechanistic pathway and product.

The condensation reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and 2-nitrobenzaldehyde illustrates the profound effect of the solvent. A study conducted in 12 different organic solvents revealed that the equilibrium between the initial hemiaminal product and the final Schiff base is solvent-dependent. mdpi.com Apolar aprotic solvents favor a higher content of the hemiaminal, whereas polar solvents shift the equilibrium toward the formation of the Schiff base. mdpi.com

The regioselectivity of electrophilic attack on the triazole ring is also sensitive to the reaction environment. In the alkylation of 1H-1,2,4-triazole, the choice of base and solvent system dictates the position of alkylation. Using sodium ethoxide in ethanol (B145695) leads to selective alkylation at the N1 position, while using aqueous sodium hydroxide with methyl sulfate results in a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com

Furthermore, the "hardness" or "softness" of the electrophile can determine the site of attack on an ambident nucleophile system containing a triazole ring. In a triazoloquinazoline derivative, reactions with electrophiles are governed by Coulombic (charge-based) or orbital interactions. mdpi.com Electrophiles with a greater positive charge (hard electrophiles) preferentially react at the harder nitrogen atom via strong Coulombic attraction. mdpi.com Conversely, when the interaction is dominated by the frontier molecular orbitals (LUMO of the electrophile and HOMO of the nucleophile), the reaction occurs at the softer atom, such as a sulfur atom in a thione derivative. mdpi.com

The following table provides examples of how reaction conditions influence outcomes.

| Reaction | Varying Condition | Observed Outcome | Reference |

| Condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde | Solvent Polarity | Apolar aprotic solvents yield more hemiaminal; polar solvents favor Schiff base formation. | mdpi.com |

| Alkylation of 1H-1,2,4-triazole | Base/Solvent System | Sodium ethoxide/ethanol gives N1-alkylation; aqueous NaOH gives a mixture of N1 and N4 isomers. | chemicalbook.com |

| Electrophilic attack on a triazoloquinazoline thione | Nature of Electrophile | "Hard" electrophiles attack the nitrogen atom; "soft" electrophiles attack the sulfur atom. | mdpi.com |

Advanced Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

4H-1,2,4-triazol-4-amine is a highly valued intermediate in synthetic chemistry, providing a foundational structure for generating a wide array of more complex molecules. Its utility stems from the reactivity of the exocyclic amino group and the inherent properties of the triazole ring system.

Precursors for Complex Heterocyclic Systems

The compound is frequently employed as a starting material for the synthesis of diverse and complex heterocyclic systems. The 4-amino group is a key functional handle that allows for elaboration into various other structures. A common strategy involves the condensation of the amino group with aldehydes and ketones to form Schiff bases (imines). researchgate.netchemmethod.comresearchgate.net These intermediates can then undergo further reactions, such as cyclization, to yield more complex fused or linked heterocyclic frameworks.

For instance, 4-amino-4H-1,2,4-triazole derivatives are used to synthesize pyrazolyl nih.govnih.govmdpi.comtriazoles through reactions with β-dicarbonyl compounds. Additionally, they serve as precursors for 4-thiazolidinones. The synthesis pathway often begins with the creation of a Schiff base from the 4-amino-triazole derivative, which then undergoes cyclization with thioglycolic acid to form the desired thiazolidinone ring system. researchgate.net This approach highlights the compound's role in building molecules that combine the triazole moiety with other important heterocyclic structures.

Furthermore, the 1,2,4-triazole (B32235) nucleus is a key component in creating fused heterocyclic systems, demonstrating its versatility as a synthetic precursor. organic-chemistry.org The ability to use 4H-1,2,4-triazol-4-amine to construct such a variety of molecular architectures underscores its importance as a foundational building block in heterocyclic chemistry. google.com

Scaffolds for Diverse Chemical Libraries

In medicinal chemistry and drug discovery, the 1,2,4-triazole ring system is considered a "privileged scaffold." nih.gov This means it is a molecular framework that is able to provide ligands for more than one type of biological receptor. 4H-1,2,4-triazol-4-amine serves as an excellent starting point for building chemical libraries based on this scaffold.